molecular formula C11H14N2OS B4692972 N-cyclopropyl-N'-[3-(methylthio)phenyl]urea

N-cyclopropyl-N'-[3-(methylthio)phenyl]urea

Cat. No. B4692972
M. Wt: 222.31 g/mol
InChI Key: HEBWRQRAGHDRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[3-(methylthio)phenyl]urea, also known as CPI-1189, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it has been proposed that N-cyclopropyl-N'-[3-(methylthio)phenyl]urea exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been extensively studied, and its biological activities have been well characterized. However, there are also limitations to using N-cyclopropyl-N'-[3-(methylthio)phenyl]urea in lab experiments. The mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the potential side effects of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea need to be further investigated.

Future Directions

There are several potential future directions for the study of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea. One area of research could focus on the development of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea as a potential therapeutic agent for the treatment of neurodegenerative diseases. Another area of research could focus on the use of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea and to investigate its potential side effects.

Scientific Research Applications

N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-cyclopropyl-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-15-10-4-2-3-9(7-10)13-11(14)12-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBWRQRAGHDRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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